REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8](OC)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[NH2:22][C:23]1[C:28]([CH:29]=O)=[CH:27][N:26]=[C:25]([S:31][CH3:32])[N:24]=1.P(Cl)(Cl)([Cl:35])=O>C1COCC1>[Cl:35][C:8]1[C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:29][C:28]2[CH:27]=[N:26][C:25]([S:31][CH3:32])=[N:24][C:23]=2[N:22]=1 |f:1.2|
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Name
|
|
Quantity
|
0.945 g
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)OC
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Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
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[Li+].C[Si](C)(C)[N-][Si](C)(C)C
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.507 g
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Type
|
reactant
|
Smiles
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NC1=NC(=NC=C1C=O)SC
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Name
|
|
Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated NH4Cl solution
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Type
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EXTRACTION
|
Details
|
extracted with CH2Cl2
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Type
|
CUSTOM
|
Details
|
The combined organic layer was dried
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
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Details
|
concentrated
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in CH3CN (5 mL)
|
Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux overnight
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Duration
|
8 (± 8) h
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Type
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TEMPERATURE
|
Details
|
After cooled to rt
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Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The combined organic layer was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (0.5% MeOH in CH2Cl2)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC2=C(N=C(N=C2)SC)N1)C1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |